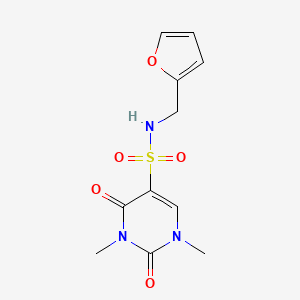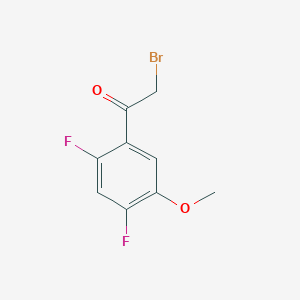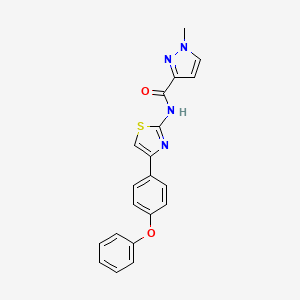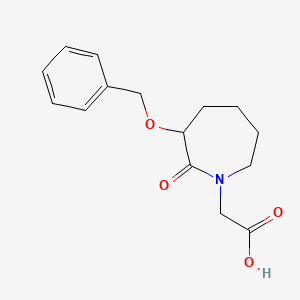
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The sulfonamide group (-SO2NH2) is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and pyrimidine rings, as well as the sulfonamide group, would contribute to the overall structure. The presence of the two methyl groups could also influence the compound’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The furan ring is known to be reactive due to the presence of the oxygen atom, which can participate in various chemical reactions . The pyrimidine ring and the sulfonamide group could also be involved in chemical reactions .Applications De Recherche Scientifique
Corrosion Inhibition : A study by Sappani and Karthikeyan (2014) investigated the use of related sulfonamide derivatives as corrosion inhibitors for mild steel in sulfuric acid solutions. They found that these compounds effectively inhibited corrosion and their efficiency increased with concentration but decreased with rising temperature. The study utilized weight loss measurements and electrochemical methods, confirming the mixed-type inhibitive action of these sulfonamides (Sappani & Karthikeyan, 2014).
Synthesis and Evaluation : Rehman et al. (2019) synthesized and evaluated various sulfonamides, including N-(tetrahydrofuran-2-ylmethyl)-4-methylbenzenesulfonamide. These compounds were examined for their antibacterial activities, highlighting the biological significance of sulfonamides in the pharmaceutical field (Rehman et al., 2019).
Antifungal and Antioxidant Activities : Gadad et al. (2000) studied the antibacterial activity of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, finding significant antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Gadad et al., 2000).
Hybrid Compounds : Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids. They explored the synthesis and biological activity of hybrids containing various pharmaceutical scaffolds, such as coumarin, isoxazole, pyrazole, and pyrrole. This indicates the versatility of sulfonamide compounds in creating diverse bioactive molecules (Ghomashi et al., 2022).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been suggested that it may act as a monoamine oxidase inhibitor (maoi), enhancing monoaminergic transmission and exhibiting neuroprotective properties . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to an increase in monoamine levels.
Biochemical Pathways
The biochemical pathways affected by MLS000103916 are likely related to its potential role as an MAOI. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain. By inhibiting these enzymes, MLS000103916 could potentially affect various biochemical pathways related to neurotransmission .
Pharmacokinetics
It has been suggested that the compound exhibits moderate to good admet properties
Result of Action
The molecular and cellular effects of MLS000103916’s action are likely related to its potential role as an MAOI. By inhibiting monoamine oxidases, the compound could potentially increase monoamine levels in the brain, which could have various effects on neuronal function and cognition .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-13-7-9(10(15)14(2)11(13)16)20(17,18)12-6-8-4-3-5-19-8/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZBUUVLKXESTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide](/img/structure/B2905212.png)
![N4-(4-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2905213.png)

![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)


![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide](/img/structure/B2905221.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)

![(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2905227.png)

